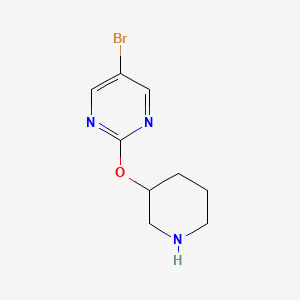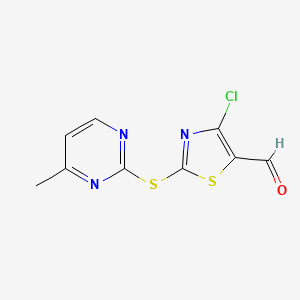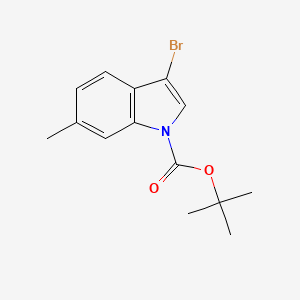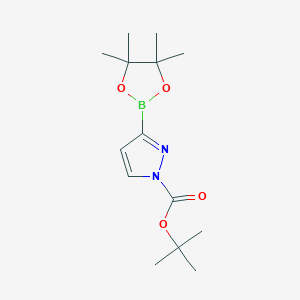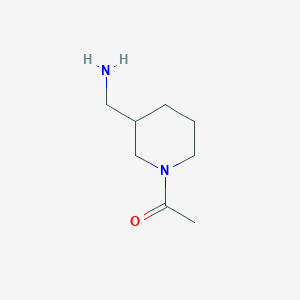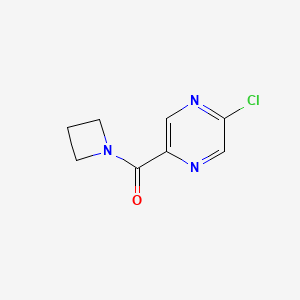
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride
概要
説明
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride is a compound that is closely related to various beta-amino acids and derivatives that have been synthesized and studied for their potential applications in pharmaceuticals and as building blocks for more complex molecules. The compound itself is not directly mentioned in the provided papers, but its structure is similar to those discussed in the context of enantioselective synthesis and chemoenzymatic processes.
Synthesis Analysis
The synthesis of related beta-amino acids has been approached through various methods. For instance, an enantioselective chemoenzymatic synthesis of (S)-3-aminobutanoic acid has been developed, which involves an aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation steps, achieving an excellent enantiomeric excess of 99% ee . Another method for synthesizing (R)- and (S)-3-aminobutanoic acids involves diastereomer separation and subsequent reactions to form various stereoisomeric perhydropyrimidin-4-ones . Additionally, a practical synthesis route for (S)-2-(4-fluorophenyl)-3-methylbutanoic acid has been reported, starting from 4-fluorophenylacetic acid and involving asymmetric hydrogenation .
Molecular Structure Analysis
The molecular structure of related compounds has been determined using techniques such as X-ray crystallography. For example, the structure of (2S, 3R)-3-amino-2-hydroxy-4-phenylbutanoic acid was confirmed by X-ray analysis of its methyl ester hydrobromide derivative . This type of analysis is crucial for confirming the stereochemistry of chiral compounds, which is essential for their biological activity.
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of beta-amino acids typically include steps such as enantioselective hydrolysis, amine conversion, and hydroxylation. For instance, the synthesis of (R)- and (S)-4-amino-3-methylbutanoic acids involved enantioselective hydrolysis followed by conversion of the ester group to an amine . Another example is the hydroxylation of an enolate derived from methyl (3S)-N-Z-3-amino-4-phenylbutanoate to produce N-Z-(2SR,3S)-3-amino-2-hydroxy-4-phenylbutanoic acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of beta-amino acids and their derivatives are influenced by their chiral centers and substituents. These properties are important for their solubility, stability, and reactivity, which in turn affect their potential applications. For example, the resolution of racemic 3-(p-chlorophenyl)-4-aminobutanoic acid into enantiomers allowed for the determination of their pharmacological activity, with the R(+) enantiomer being more effective than the S(-) one . The environmental impact of synthesis processes is also considered, as seen in the assessment of the greener synthesis of (S)-3-aminobutanoic acid, which achieved a low E-factor indicating a more environmentally friendly process .
科学的研究の応用
Synthesis and Chemical Transformations
- Oxazoline-Oxazinone Oxidative Rearrangement : A study describes the stereoselective synthesis of fluorinated amino acids starting from 4,4,4-trifluoro-3-methylbutanoic acid, utilizing a series of chemical transformations including conversion to a chiral oxazoline and SeO2-promoted oxidative rearrangement (Pigza, Quach, & Molinski, 2009).
- Synthesis of Dysideaproline E : Research has shown the preparation of (S)-4,4-Dichloro-3-methylbutanoic acid as an intermediate in the synthesis of dysideaproline E, a compound of interest in organic and biomolecular chemistry (Owusu-Ansah et al., 2011).
Studies in Food and Beverage Chemistry
- Quantitative Determination in Alcoholic Beverages : A method for the quantitative determination of hydroxy acids, including 2-hydroxy-3-methylbutanoic acid, was optimized and applied to wines and other alcoholic beverages, indicating their potential impact on sensory effects (Gracia-Moreno, Lopez, & Ferreira, 2015).
- Enantiomeric Ratios in Fermented Foods : An examination of the Ehrlich degradation pathway in l-isoleucine revealed significant insights into the enantiomeric distribution of 2-methylbutanoic acid in various fermented foods (Matheis, Granvogl, & Schieberle, 2016).
Pharmacological Aspects
- Synthesis of Pharmacologically Active Compounds : Research has highlighted the synthesis of β-substituted γ-aminobutyric acid derivatives, including 4-amino-3-phenylbutanoic acid hydrochloride, which exhibit high pharmacological activity (Vasil'eva et al., 2016).
Coordination Chemistry
- Synthesis of Coordination Compounds : A study on 2-amino-3-methylbutanoic acid involved its synthesis with chromium(III) and oxovanadium(IV) ions, leading to the formation of coordination compounds with potential antibacterial activities (Aiyelabola et al., 2020).
Thermodynamic and Physical Properties
- Volumetric and Conductometric Studies : Investigations have been conducted on the volumetric and conductometric behavior of 2-[(2-aminoacetyl)amino]-3-methylbutanoic acid in various conditions, providing valuable data on its physical and chemical properties (Yan et al., 2010).
Metabolomics and Microbiology
- Metabolic Shift in Lactobacillus sanfranciscensis : Research on Lactobacillus sanfranciscensis under acid stress revealed a metabolic shift towards the overproduction of 3-methylbutanoic and 2-methylbutanoic acids, shedding light on microbial metabolism under stress conditions (Serrazanetti et al., 2011).
作用機序
The mechanism of action of amino acid derivatives can vary widely depending on their specific structure and the biological system they interact with. For example, some amino acid derivatives are used as antispasmodics for the symptomatic treatment of stomach pain and spasms associated with irritable bowel syndrome and other gastrointestinal illnesses .
Safety and Hazards
Safety is of utmost importance when handling hazardous chemicals like hydrochloric acid. Hydrochloric acid is corrosive, and concentrated forms often release acidic mists upon reaction with other substances that are also dangerous . If the acid or mist come into contact with the skin, eyes, or internal organs, the damage can be irreversible or even fatal in severe cases .
将来の方向性
The field of amino acid derivatives is rapidly evolving, with new synthetic methods and applications being developed . Future research directions may include the development of more efficient synthesis methods, the design of novel amino acid derivatives with improved properties, and the exploration of new applications in various fields such as medicine, materials science, and biotechnology .
特性
IUPAC Name |
(2S)-2-(aminomethyl)-3-methylbutanoic acid;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2.ClH/c1-4(2)5(3-7)6(8)9;/h4-5H,3,7H2,1-2H3,(H,8,9);1H/t5-;/m1./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTSGJSAOJMRTGB-NUBCRITNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](CN)C(=O)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10719292 | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-(Aminomethyl)-3-methylbutanoic acid hydrochloride | |
CAS RN |
925704-47-8 | |
| Record name | (2S)-2-(Aminomethyl)-3-methylbutanoic acid--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10719292 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)
